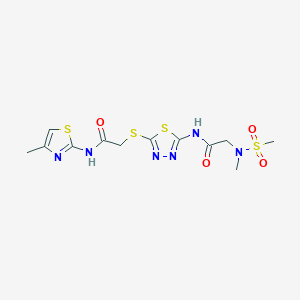
2-(N-methylmethylsulfonamido)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N-methylmethylsulfonamido)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C12H16N6O4S4 and its molecular weight is 436.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(N-methylmethylsulfonamido)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule characterized by its unique structural features, including a thiadiazole ring and a thiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antiparasitic research.
Chemical Structure
The IUPAC name of the compound reflects its intricate structure:
Biological Activity Overview
Research has indicated that derivatives of thiadiazole and thiazole exhibit a range of biological activities. The following subsections detail the specific activities associated with this compound.
Antimicrobial Activity
Studies have demonstrated that compounds containing the 1,3,4-thiadiazole moiety possess significant antimicrobial properties. For instance:
- In vitro studies have shown that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with substitutions at the C-5 position of the thiadiazole ring displayed moderate to significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Thiadiazole Derivative 1 | 32.6 | Higher than Itraconazole (47.5) |
| Thiadiazole Derivative 2 | 62.5 | Active against S. aureus |
Antiparasitic Activity
The compound's structural characteristics suggest potential efficacy against parasitic infections. Thiadiazole derivatives have been recognized for their ability to inhibit Leishmania species and malaria parasites:
- Leishmaniasis : Thiadiazole derivatives have shown promising results in inhibiting Leishmania growth, indicating their potential as therapeutic agents .
Case Studies
Several studies provide insights into the biological efficacy of related compounds:
- Antimicrobial Efficacy : A study highlighted the synthesis of various 1,3,4-thiadiazole derivatives which were tested against multiple bacterial strains. The results indicated that certain derivatives had significant zones of inhibition, suggesting their potential as new antibacterial agents .
- Antiparasitic Properties : Research focused on the synthesis and evaluation of thiazole-based compounds revealed their effectiveness against malaria parasites, further supporting the therapeutic potential of thiadiazole-containing structures .
The biological activity of these compounds is often attributed to their ability to interfere with microbial cell functions. The presence of sulfur-containing groups is believed to enhance interaction with biological targets, potentially disrupting metabolic pathways in pathogens.
特性
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O4S4/c1-7-5-23-10(13-7)15-9(20)6-24-12-17-16-11(25-12)14-8(19)4-18(2)26(3,21)22/h5H,4,6H2,1-3H3,(H,13,15,20)(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYSORQPLFQDQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)CN(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O4S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














